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Compound of Interest

Compound Name: Trehalose 6-behenate

Cat. No.: B12429248 Get Quote

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic and non-toxic analogue of trehalose 6,6'-

dimycolate (TDM), the immunostimulatory component of the Mycobacterium tuberculosis cell

wall, commonly known as cord factor.[1][2][3] TDB functions as a potent vaccine adjuvant,

particularly effective at inducing robust T helper 1 (Th1) and T helper 17 (Th17) cell-mediated

immune responses.[4][5] This capability makes it a valuable tool for developing vaccines

against intracellular pathogens and for various immunotherapy applications. The primary

mechanism of TDB involves its recognition by the C-type lectin receptor Mincle (Macrophage-

inducible C-type lectin), which is expressed on the surface of antigen-presenting cells (APCs)

such as macrophages and dendritic cells.

Mechanism of Action

The induction of a Th17 response by TDB is initiated by its binding to the Mincle receptor. This

binding event triggers a complex intracellular signaling cascade.

Mincle Activation: TDB binding to Mincle recruits the Fc receptor common γ-chain (FcRγ),

which contains an immunoreceptor tyrosine-based activation motif (ITAM).

Syk-CARD9 Pathway: Phosphorylation of the ITAM motif leads to the recruitment and

activation of spleen tyrosine kinase (Syk). Activated Syk then initiates the formation of the

CARD9-Bcl10-MALT1 signaling complex.
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NF-κB and Inflammasome Activation: The CARD9-Bcl10-MALT1 complex activates the

transcription factor NF-κB, leading to the upregulation of pro-inflammatory cytokine genes,

including Il1a and Il1b. Concurrently, TDB uptake by APCs activates the NLRP3

inflammasome, which cleaves pro-IL-1β into its active, secreted form via caspase-1.

IL-1R Signaling: Secreted IL-1 (both IL-1α and IL-1β) then acts in an autocrine or paracrine

manner, signaling through the IL-1 receptor (IL-1R). This signaling is dependent on the

adaptor protein MyD88 and is critical for amplifying the inflammatory response.

Th17 Differentiation: The resulting cytokine milieu, rich in IL-1, IL-6, and IL-23, drives the

differentiation of naïve CD4+ T cells into pathogenic Th17 cells, which are characterized by

their production of the signature cytokine IL-17A.
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Caption: TDB-Mincle signaling pathway leading to Th17 cell differentiation.

Quantitative Data Summary
The adjuvant effect of TDB, particularly when formulated in cationic liposomes (DDA:TDB), has

been quantified in numerous studies. The tables below summarize representative data on

cytokine production and T-cell responses following in vivo immunization.
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Table 1: Antigen-Specific Cytokine Production from Splenocytes of Immunized Mice (Illustrative

data based on typical results reported in literature)

Adjuvant
Group

Antigen IL-17A (pg/mL) IFN-γ (pg/mL) IL-6 (pg/mL)

Antigen Only OVA 50 ± 15 150 ± 40 80 ± 20

DDA Only OVA 120 ± 30 400 ± 75 150 ± 45

DDA:TDB OVA 2500 ± 450 5000 ± 800 1200 ± 210

DDA:TDB No Antigen < 20 < 50 < 30

Values are represented as mean ± SEM. Splenocytes were harvested 2 weeks post-final

immunization and restimulated with Ovalbumin (OVA) protein for 72 hours.

Table 2: T-Cell Population Analysis by Flow Cytometry (Illustrative data based on typical results

reported in literature)

Adjuvant Group Antigen % of CD4+ T-cells

IL-17A+ (Th17)

Antigen Only Ag85B-ESAT-6 0.15 ± 0.05

DDA:TDB Ag85B-ESAT-6 1.8 ± 0.4

Naive (Unimmunized) None < 0.05

Values are represented as mean ± SEM of antigen-specific T-cells after in vitro restimulation.

Experimental Protocols
Protocol 1: Preparation of DDA:TDB Cationic Liposomes (CAF01)

This protocol describes the lipid film hydration method to prepare DDA:TDB liposomes, a

widely used and effective formulation.

Materials:
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Dimethyldioctadecylammonium (DDA) bromide

Trehalose 6,6'-dibehenate (TDB)

Chloroform/Methanol (9:1 v/v)

Sterile 10 mM TRIS buffer, pH 7.4

Rotary evaporator

Nitrogen gas source

Water bath

Procedure:

Prepare Stock Solutions:

Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v).

Prepare a 1 mg/mL solution of TDB in the same solvent. Note: Gentle heating at 60°C may

be required to fully dissolve TDB.

Combine Lipids: In a round-bottom flask, combine the DDA and TDB solutions to achieve a

final weight ratio of 5:1 (DDA:TDB). For example, mix 1 mL of 5 mg/mL DDA with 1 mL of 1

mg/mL TDB (total volume 2 mL containing 5 mg DDA and 1 mg TDB).

Create Lipid Film: Remove the organic solvent using a rotary evaporator. This will create a

thin lipid film on the wall of the flask.

Dry the Film: Further dry the film under a stream of nitrogen gas to remove any residual

solvent.

Hydration: Hydrate the lipid film with sterile 10 mM TRIS buffer (pH 7.4) to a final

concentration of 2.5 mg/mL DDA and 0.5 mg/mL TDB. For the example above, add 2 mL of

TRIS buffer.
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Form Liposomes: Heat the suspension for 20-30 minutes at 60°C with intermittent vortexing.

The solution should become a milky, homogenous suspension of multilamellar vesicles

(MLVs).

Cool and Use: Allow the liposome suspension to cool to room temperature before use. This

adjuvant formulation should be prepared fresh and used within one day.

Protocol 2: In Vivo Immunization of Mice for Th17 Induction

This protocol provides a general framework for immunizing mice to generate a robust antigen-

specific Th17 response.

Materials:

C57BL/6 mice (6-8 weeks old)

Prepared DDA:TDB liposomal adjuvant

Protein antigen (e.g., Ovalbumin or a specific subunit antigen like Ag85B-ESAT-6) in sterile

PBS

Sterile PBS

Insulin syringes with 27G needles

Procedure:

Vaccine Formulation:

On the day of immunization, gently mix the DDA:TDB adjuvant with the antigen solution. A

typical mouse dose is 200 µL.

A standard dose contains 250 µg DDA and 50 µg TDB, combined with 10-20 µg of the

target antigen.

Incubate the mixture at room temperature for 30 minutes to allow the (typically anionic)

antigen to adsorb to the surface of the cationic liposomes.
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Immunization Schedule:

Administer the 200 µL vaccine formulation subcutaneously (s.c.) at the base of the tail or

intramuscularly (i.m.).

A common prime-boost strategy involves three immunizations given two weeks apart to

generate a strong memory response.

Controls: Include control groups such as mice receiving antigen alone, adjuvant alone, or

PBS.

Monitoring: Monitor animals for any adverse reactions at the site of injection.

Terminal Analysis: Euthanize mice 1-2 weeks after the final immunization for immunological

analysis.

Protocol 3: Analysis of the Th17 Response

A. Cytokine ELISA from Restimulated Splenocytes

Spleen Processing: Aseptically harvest spleens from immunized and control mice and

prepare single-cell suspensions. Lyse red blood cells using ACK lysis buffer.

Cell Culture: Plate 2 x 10^5 splenocytes per well in a 96-well plate in complete RPMI

medium.

Restimulation: Add the specific antigen (e.g., 5 µg/mL OVA) to the wells to restimulate

antigen-specific T-cells. Include unstimulated and positive controls (e.g., Concanavalin A).

Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

Supernatant Collection: Centrifuge the plates and collect the supernatants.

ELISA: Measure IL-17A, IFN-γ, and IL-6 concentrations in the supernatants using

commercially available ELISA kits according to the manufacturer's instructions.

B. Intracellular Cytokine Staining for Flow Cytometry
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Splenocyte Restimulation: Prepare and plate splenocytes as described above. Restimulate

with antigen (5 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or

Monensin) for 4-6 hours. This traps cytokines inside the cell.

Surface Staining: Wash cells and stain for surface markers such as CD3, CD4, and a viability

dye in FACS buffer for 30 minutes at 4°C.

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a

commercial fixation/permeabilization buffer kit.

Intracellular Staining: Stain cells for intracellular cytokines, such as anti-IL-17A-PE and anti-

IFN-γ-FITC, for 30 minutes at 4°C.

Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the

data by gating on live, singlet, CD3+, CD4+ lymphocytes to determine the percentage of

cells positive for IL-17A (Th17) and IFN-γ (Th1).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p1

p2

p3

p4

p5a p5b

p6a p6b

Click to download full resolution via product page

Caption: Experimental workflow for in vivo Th17 induction and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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